molecular formula C7H9ClN2O B1375055 1-Isopropyl-1H-pyrazole-5-carbonyl chloride CAS No. 1076245-75-4

1-Isopropyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1375055
CAS No.: 1076245-75-4
M. Wt: 172.61 g/mol
InChI Key: OABCLADGVBHOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Properties

IUPAC Name

2-propan-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABCLADGVBHOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (5 ml) was added to 1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid (1 g) and the reaction was heated at 80° C. for 5 h. The reaction was evaporated, then azeotroped with toluene to give title compound, 856 mg.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Isopropyl-1H-pyrazole-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.